2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group attached to a pyridopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-component reactions. One efficient method includes the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with benzyloxybenzene derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-(Benzyloxy)benzeneacetic acid
- 4-(4-(Benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxyphenyl group and pyridopyrimidinone core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N2O2/c24-21-14-19(22-20-8-4-5-13-23(20)21)17-9-11-18(12-10-17)25-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,14H,4-5,8,13,15H2 |
InChI Key |
AQSYTZKRXPLNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C1 |
Origin of Product |
United States |
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